Cas no 1247211-58-0 (1-(2-Bromoethyl)-4-ethylpiperazine)
1-(2-Bromoethyl)-4-ethylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-bromoethyl)-4-ethylpiperazine
- Piperazine, 1-(2-bromoethyl)-4-ethyl-
- 1-(2-Bromoethyl)-4-ethylpiperazine
-
- Inchi: 1S/C8H17BrN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3
- InChI Key: MAASVDRUOYIXJF-UHFFFAOYSA-N
- SMILES: BrCCN1CCN(CC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 100
- XLogP3: 1.2
- Topological Polar Surface Area: 6.5
1-(2-Bromoethyl)-4-ethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767759-0.05g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 0.05g |
$528.0 | 2024-05-22 | |
| Enamine | EN300-767759-0.1g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 0.1g |
$553.0 | 2024-05-22 | |
| Enamine | EN300-767759-0.25g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 0.25g |
$579.0 | 2024-05-22 | |
| Enamine | EN300-767759-0.5g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 0.5g |
$603.0 | 2024-05-22 | |
| Enamine | EN300-767759-1.0g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 1.0g |
$628.0 | 2024-05-22 | |
| Enamine | EN300-767759-2.5g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 2.5g |
$1230.0 | 2024-05-22 | |
| Enamine | EN300-767759-5.0g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 5.0g |
$1821.0 | 2024-05-22 | |
| Enamine | EN300-767759-10.0g |
1-(2-bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 95% | 10.0g |
$2701.0 | 2024-05-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369215-50mg |
1-(2-Bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 98% | 50mg |
¥22997.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369215-100mg |
1-(2-Bromoethyl)-4-ethylpiperazine |
1247211-58-0 | 98% | 100mg |
¥22264.00 | 2024-08-09 |
1-(2-Bromoethyl)-4-ethylpiperazine Related Literature
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-(2-Bromoethyl)-4-ethylpiperazine
Comprehensive Overview of 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0): Properties, Applications, and Research Insights
The chemical compound 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0) is a specialized bromoethyl-substituted piperazine derivative with significant relevance in pharmaceutical and organic synthesis. Its molecular structure combines a piperazine core with an ethyl and a 2-bromoethyl functional group, making it a versatile intermediate for drug discovery and material science. Researchers and industry professionals frequently search for terms like "1-(2-Bromoethyl)-4-ethylpiperazine synthesis", "CAS 1247211-58-0 applications", and "piperazine derivatives in medicine", reflecting growing interest in its potential.
In recent years, the demand for high-purity piperazine derivatives has surged due to their role in developing central nervous system (CNS) therapeutics and anticancer agents. The bromoethyl moiety in this compound enables facile nucleophilic substitution reactions, a feature often highlighted in queries such as "how to modify piperazine derivatives" or "bromoethyl group reactivity". This aligns with trends in green chemistry, where efficient functionalization strategies are prioritized to reduce waste.
From a structural perspective, 1-(2-Bromoethyl)-4-ethylpiperazine exhibits a balanced lipophilicity profile, a topic frequently explored in QSAR (Quantitative Structure-Activity Relationship) studies. Computational chemists often investigate its conformational flexibility and hydrogen-bonding capacity, as evidenced by search terms like "piperazine DFT calculations" and "molecular docking with bromoethyl groups". These analyses are crucial for optimizing bioavailability in drug design.
The compound's stability under various pH conditions makes it valuable for formulating prodrugs and targeted delivery systems, addressing popular inquiries such as "piperazine-based drug carriers". Notably, its ethylpiperazine scaffold shares structural motifs with several FDA-approved drugs, driving interest in structure-activity optimization techniques. Laboratories often document protocols involving N-alkylation reactions using this intermediate, a process central to many patent applications.
Emerging research areas like covalent inhibitor design have further amplified the utility of 1-(2-Bromoethyl)-4-ethylpiperazine. The bromine leaving group facilitates the creation of irreversible enzyme inhibitors, a strategy gaining traction in kinase-targeted therapies. This connects to trending searches on "covalent drug discovery 2024" and "electrophilic warheads in medicinal chemistry". Analytical methods for characterizing this compound, including HPLC purity analysis and mass spectrometry fragmentation patterns, are also frequently discussed in technical forums.
Environmental considerations regarding halogenated intermediates have led to innovations in catalytic bromination methods, reducing reliance on hazardous reagents. This aligns with industry searches for "sustainable bromoethylation processes" and "piperazine green synthesis". The compound's crystalline properties and solubility data (often queried as "1247211-58-0 solubility in DMSO") are critical for process scale-up, particularly in continuous flow chemistry applications.
In summary, 1-(2-Bromoethyl)-4-ethylpiperazine (CAS 1247211-58-0) represents a multifaceted building block bridging medicinal chemistry and process development. Its evolving applications reflect broader trends in precision synthesis and therapeutic innovation, making it a compound of enduring scientific and industrial interest.
1247211-58-0 (1-(2-Bromoethyl)-4-ethylpiperazine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)